Cas no 1529288-48-9 (2-Bromo-5-chloro-3-fluorobenzoic acid)
2-Bromo-5-chloro-3-fluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-chloro-3-fluorobenzoic acid
- Z2010041955
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- MDL: MFCD24119836
- Inchi: 1S/C7H3BrClFO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12)
- InChI Key: GEOZTDMJJUWEGK-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=CC=1C(=O)O)Cl)F
Computed Properties
- Exact Mass: 251.899
- Monoisotopic Mass: 251.899
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3
2-Bromo-5-chloro-3-fluorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013021506-250mg |
2-Bromo-5-chloro-3-fluorobenzoic acid |
1529288-48-9 | 97% | 250mg |
494.40 USD | 2021-06-24 | |
| Alichem | A013021506-500mg |
2-Bromo-5-chloro-3-fluorobenzoic acid |
1529288-48-9 | 97% | 500mg |
863.90 USD | 2021-06-24 | |
| Alichem | A013021506-1g |
2-Bromo-5-chloro-3-fluorobenzoic acid |
1529288-48-9 | 97% | 1g |
1,549.60 USD | 2021-06-24 | |
| Apollo Scientific | PC57497-1g |
2-Bromo-5-chloro-3-fluorobenzoic acid |
1529288-48-9 | 1g |
£655.00 | 2025-02-21 | ||
| Apollo Scientific | PC57497-5g |
2-Bromo-5-chloro-3-fluorobenzoic acid |
1529288-48-9 | 5g |
£1890.00 | 2025-02-21 | ||
| TRC | B432380-10mg |
2-Bromo-5-chloro-3-fluorobenzoic Acid |
1529288-48-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B432380-50mg |
2-Bromo-5-chloro-3-fluorobenzoic Acid |
1529288-48-9 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B432380-100mg |
2-Bromo-5-chloro-3-fluorobenzoic Acid |
1529288-48-9 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-203639-0.05g |
2-bromo-5-chloro-3-fluorobenzoic acid |
1529288-48-9 | 95% | 0.05g |
$182.0 | 2023-09-16 | |
| Enamine | EN300-203639-0.1g |
2-bromo-5-chloro-3-fluorobenzoic acid |
1529288-48-9 | 95% | 0.1g |
$272.0 | 2023-09-16 |
2-Bromo-5-chloro-3-fluorobenzoic acid Suppliers
2-Bromo-5-chloro-3-fluorobenzoic acid Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-Bromo-5-chloro-3-fluorobenzoic acid
2-Bromo-5-chloro-3-fluorobenzoic Acid: A Comprehensive Overview
2-Bromo-5-chloro-3-fluorobenzoic acid, also known by its CAS number 1529288-48-9, is a synthetic organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, material science, and agrochemical research. This compound is a derivative of benzoic acid, with substituents at the 2, 3, and 5 positions of the benzene ring. The presence of bromine, chlorine, and fluorine atoms introduces unique electronic and steric properties, making it a versatile building block for various applications.
The synthesis of 2-bromo-5-chloro-3-fluorobenzoic acid typically involves multi-step processes that include electrophilic aromatic substitution, halogenation, and oxidation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, researchers have explored the use of transition metal catalysts to facilitate the substitution reactions, reducing reaction times and minimizing byproducts. These improvements have not only enhanced the scalability of production but also contributed to the sustainability of chemical manufacturing.
In terms of applications, 2-bromo-5-chloro-3-fluorobenzoic acid has shown promise in drug discovery programs targeting various therapeutic areas. Its ability to act as a bioisostere or a pharmacophore mimic makes it valuable in designing molecules with improved bioavailability and efficacy. For example, studies have demonstrated its potential as an inhibitor of kinase enzymes, which are critical targets in oncology and inflammatory diseases. Additionally, its role as an intermediate in the synthesis of agrochemicals has been explored, particularly in the development of herbicides with enhanced selectivity.
The electronic properties of 2-bromo-5-chloro-3-fluorobenzoic acid are influenced by the electron-withdrawing effects of bromine and chlorine atoms at the meta positions. This makes it an interesting candidate for applications in materials science, such as in the development of advanced polymers or electronic materials. Recent research has focused on its use as a monomer in polymer synthesis, where its functional groups can participate in cross-linking reactions to create materials with tailored mechanical and thermal properties.
In terms of environmental impact, 2-bromo-5-chloro-3-fluorobenzoic acid has been evaluated for its biodegradability and toxicity profiles. Studies indicate that under certain conditions, it can undergo microbial degradation, though its persistence in aquatic environments remains a concern. Regulatory agencies have implemented guidelines to minimize its release into the environment during industrial processes.
The latest research on 2-bromo-5-chloro-3-fluorobenzoic acid also highlights its potential in green chemistry initiatives. For instance, researchers have explored its use as a catalyst in asymmetric synthesis reactions, offering a sustainable alternative to traditional metal-based catalysts. This aligns with global efforts to develop eco-friendly chemical processes that reduce waste and energy consumption.
In conclusion, 2-bromo-5-chloro-3-fluorobenzoic acid, with its unique structural features and versatile properties, continues to be a focal point for innovation across multiple disciplines. Its applications span from drug discovery to materials science, with ongoing research aiming to unlock new potentials while ensuring environmental sustainability.
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